Trifluoroacetyl chloride chemical properties and structure
Trifluoroacetyl chloride chemical properties and structure
An In-depth Technical Guide to Trifluoroacetyl Chloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetyl chloride (CF₃COCl), a perfluorinated acyl chloride, is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] This document provides a comprehensive overview of its chemical properties, molecular structure, reactivity, and spectroscopic data. Detailed experimental protocols for its synthesis and handling are presented, alongside a discussion of its role in modern drug development. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.
Chemical and Physical Properties
Trifluoroacetyl chloride is a colorless gas at standard temperature and pressure, typically shipped and stored as a liquefied gas under its own vapor pressure.[1][3] It possesses a pungent odor and fumes in the presence of moist air due to its high reactivity with water.[2][4] Its physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂ClF₃O | [1] |
| Molecular Weight | 132.47 g/mol | [5] |
| CAS Number | 354-32-5 | [1] |
| IUPAC Name | 2,2,2-trifluoroacetyl chloride | [5] |
| Melting Point | -146 °C | [1][6] |
| Boiling Point | -27 °C | [1][6] |
| Density (liquid) | 1.384 g/mL at 20 °C | [1] |
| Vapor Density | 4.6 (vs air) | [6] |
| Vapor Pressure | 3760 mmHg at 25°C | [6] |
| Appearance | Colorless gas | [2][5] |
Molecular Structure and Bonding
Trifluoroacetyl chloride consists of a central carbonyl group bonded to a trifluoromethyl group and a chlorine atom. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the electrophilicity of the carbonyl carbon, making it a potent acylating agent.[2]
Caption: Molecular structure of trifluoroacetyl chloride.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of trifluoroacetyl chloride and its reaction products. Vibrational and nuclear magnetic resonance spectroscopy are primary methods for its analysis.[7]
| Spectroscopic Data | Description | Reference |
| ¹⁹F NMR | The chemical shift of the trifluoroacetyl group is sensitive to the molecular environment, typically appearing in the range of -67 to -85 ppm relative to CFCl₃. This variability is useful for structural elucidation of its derivatives. | [8][9] |
| IR Spectroscopy | Infrared spectroscopy is a powerful tool for monitoring reactions involving trifluoroacetyl chloride, with characteristic peaks for the C=O and C-F bonds. | [7] |
| Mass Spectrometry | GC-MS is used for the identification and quantification of trifluoroacetyl chloride. | [5] |
Reactivity and Chemical Reactions
Trifluoroacetyl chloride is a highly reactive acyl chloride. Its reactivity is dominated by the electrophilic carbonyl carbon.
Reactivity Profile
-
Reaction with Nucleophiles: It reacts vigorously with protic nucleophiles.[2]
-
Incompatibilities: It is incompatible with strong oxidizing agents, alkalis, and certain ethers like diisopropyl ether, with which it may react explosively in the presence of metal salts.[5][10]
Caption: Reactivity of trifluoroacetyl chloride with nucleophiles.
Synthesis and Handling
Laboratory and Industrial Synthesis
Several methods exist for the synthesis of trifluoroacetyl chloride. A common industrial approach involves the catalytic chlorination of trifluoroacetaldehyde (fluoral) with chlorine gas over an activated carbon catalyst.[11]
-
Reaction: CF₃CHO + Cl₂ → CF₃COCl + HCl
-
Conditions: The reaction is typically carried out in the gas phase at temperatures between 130°C and 250°C.[11]
Other laboratory-scale methods include the reaction of trifluoroacetic acid with reagents like benzoyl chloride.[7]
Experimental Protocol: Synthesis from Trifluoroacetaldehyde
Objective: To synthesize trifluoroacetyl chloride by catalytic chlorination of trifluoroacetaldehyde.
Materials:
-
Fixed-bed reactor
-
Activated carbon catalyst
-
Trifluoroacetaldehyde (fluoral) gas
-
Chlorine gas
-
Nitrogen gas (for purging)
-
Condenser and collection system cooled to low temperatures
Procedure:
-
Pack the reactor with the activated carbon catalyst.
-
Purge the system with nitrogen gas and heat the reactor to the desired temperature (e.g., 185°C).[11]
-
Introduce a gaseous mixture of trifluoroacetaldehyde and chlorine (e.g., in a molar ratio of 1:1 to 1:2) into the reactor.[11]
-
The gaseous products exiting the reactor are passed through a condenser to liquefy the trifluoroacetyl chloride.
-
The collected liquid is then purified by distillation.
Caption: Experimental workflow for the synthesis of trifluoroacetyl chloride.
Safety and Handling
Trifluoroacetyl chloride is a toxic and corrosive substance.[4][5]
-
Toxicity: It may be fatal if inhaled, ingested, or absorbed through the skin. Vapors are extremely irritating to the eyes, skin, and respiratory tract.[1][5]
-
Handling: Work should be conducted in a well-ventilated fume hood.[10][12] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and appropriate respiratory protection, is mandatory.[10][13]
-
Storage: It should be stored as a liquid under pressure in a cool, dry, well-ventilated area, away from incompatible materials.[13] Containers must be kept tightly sealed.
Applications in Research and Drug Development
The primary use of trifluoroacetyl chloride is as a reagent to introduce the trifluoromethyl group into molecules, a common strategy in drug design to enhance properties like metabolic stability and lipophilicity.[1][14]
-
Pharmaceutical Intermediates: It is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] For instance, derivatives of trifluoroacetyl chloride are used in the synthesis of compounds with applications in treating drug-resistant tuberculosis and other conditions.[14]
-
Protecting Group: The trifluoroacetyl group can be used as a protecting group for amines and alcohols in organic synthesis.
-
Analytical Reagent: It has been explored as a derivatizing agent for amines, alcohols, and phenols for analysis by ¹⁹F NMR spectroscopy.[1]
-
Metabolism Studies: Trifluoroacetyl chloride is a reactive metabolite of the anesthetic halothane, and its formation is linked to halothane-induced hepatitis through the acylation of liver proteins.[5][10] This has been a significant area of toxicological research.
Conclusion
Trifluoroacetyl chloride is a valuable but hazardous chemical reagent. Its high reactivity, driven by the trifluoromethyl group, makes it an indispensable tool for the synthesis of complex fluorinated molecules in the pharmaceutical and fine chemical industries. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
- 1. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. TRIFLUOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Trifluoroacetyl chloride | 354-32-5 [chemicalbook.com]
- 5. Trifluoroacetyl chloride | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Trifluoroacetyl chloride | 354-32-5 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. echemi.com [echemi.com]
- 11. US4643851A - Process for preparing trifluoroacetyl chloride - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
- 13. leonidchemicals.net [leonidchemicals.net]
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